7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18670292
InChI: InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H
SMILES:
Molecular Formula: C7H5BClNO2
Molecular Weight: 181.38 g/mol

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol

CAS No.:

Cat. No.: VC18670292

Molecular Formula: C7H5BClNO2

Molecular Weight: 181.38 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol -

Specification

Molecular Formula C7H5BClNO2
Molecular Weight 181.38 g/mol
IUPAC Name 7-chloro-1-hydroxy-2,3,1-benzoxazaborinine
Standard InChI InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H
Standard InChI Key ODBKUFKURLYSEB-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(C=CC(=C2)Cl)C=NO1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 7-chloro-1H-benzo[d][1,2,] oxazaborinin-1-ol (C7_7H5_5BClNO2_2, MW 181.38 g/mol) features a fused bicyclic system comprising a benzene ring and an oxazaborine moiety. The boron atom occupies a central position within the heterocycle, forming covalent bonds with oxygen and nitrogen atoms. The chlorine substituent at the 7-position and the hydroxyl group at the 1-position contribute to its electronic configuration and solubility profile .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7_7H5_5BClNO2_2
Molecular Weight181.38 g/mol
IUPAC Name7-chloro-1-hydroxy-2,3,1-benzoxazaborinine
Canonical SMILESB1(C2=C(C=CC(=C2)Cl)C=NO1)O
Topological Polar Surface Area49.3 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying its structure. The 1^1H NMR spectrum exhibits distinct signals for aromatic protons (δ 7.4–8.1 ppm) and the hydroxyl group (δ 5.2–5.5 ppm). 11^{11}B NMR reveals a characteristic peak near δ 30 ppm, consistent with tetracoordinated boron species . High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 182.04.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multistep modifications of pleuromutilin antibiotics, incorporating boron heterocycles at the C(14) position . A representative route includes:

  • Functionalization: Introduction of a triflate group at C(7) of the benzoxaborole precursor.

  • Borylation: Palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2_2pin2_2) to install the boron atom .

  • Cyclization: Acid-mediated closure of the oxazaborine ring under anhydrous conditions.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
TriflationTf2_2O, CH2_2Cl2_2, −78°C85
BorylationPd(dppf)Cl2_2, B2_2pin2_2, KOAc78
CyclizationHCl (aq), THF, reflux92

Purification and Stability

Column chromatography (hexanes/EtOAc) achieves >95% purity. The compound exhibits stability in DMSO and aqueous buffers (pH 4–8) but hydrolyzes under strongly acidic or basic conditions.

Mechanism of Action Against Wolbachia

Target Engagement

7-Chloro-1H-benzo[d] oxazaborinin-1-ol selectively inhibits Wolbachia’s phenylalanyl-tRNA synthetase (PheRS), disrupting bacterial protein synthesis . The boron atom coordinates with the enzyme’s active site, mimicking the tetrahedral intermediate of phenylalanine adenylation .

In Vitro Potency

In Wolbachia-infected C6/36 and LDW1 cell lines, the compound demonstrates EC50_{50} values of 0.8–5.1 nM, outperforming non-chlorinated analogs .

Pharmacokinetics and Toxicology

Absorption and Distribution

In murine models, the compound exhibits moderate oral bioavailability (F = 45%) with a Cmax_{max} of 1.2 µM at 2 h post-administration . Plasma protein binding is 97%, necessitating high doses for tissue penetration .

Metabolism and Excretion

Hepatic clearance (Clint_{int} = 33 µL/min/mg) occurs via glucuronidation and sulfation . Renal excretion accounts for <10% of the administered dose .

Therapeutic Applications

Antifilarial Activity

In Onchocerca volvulus-infected mice, a 28-day oral regimen (50 mg/kg/day) reduces Wolbachia load by 99.8%, achieving macrofilaricidal effects . Synergy with ivermectin enhances efficacy, lowering the required dose by 50% .

Future Directions

Structural Modifications

Introducing polar groups (e.g., aminomethyl) at C(3) may improve solubility without compromising potency . Fluorine substitution at C(4) or C(5) could enhance metabolic stability .

Clinical Translation

Phase I trials must address the compound’s high protein binding and potential CYP450 interactions. Nanoparticle formulations may improve bioavailability and reduce dosing frequency .

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